Ethyl 4-oxo-4-(3-(3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butanoate
Beschreibung
Eigenschaften
IUPAC Name |
ethyl 4-oxo-4-[3-[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O5/c1-2-24-13(22)6-5-12(21)20-8-10(9-20)16-18-14(19-25-16)11-4-3-7-17-15(11)23/h3-4,7,10H,2,5-6,8-9H2,1H3,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYYIZFXXAHGAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CC(C1)C2=NC(=NO2)C3=CC=CNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
Ethyl 4-oxo-4-(3-(3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butanoate is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its antimicrobial properties and other pharmacological effects.
Chemical Structure
The compound is structured as follows:
This structure features a dihydropyridine moiety, an oxadiazole ring, and an azetidine unit, which are known to contribute to various biological activities.
Synthesis
The synthesis of this compound involves multiple steps, including the formation of the dihydropyridine and oxadiazole rings. The detailed synthetic pathway includes:
- Formation of Dihydropyridine : Using a condensation reaction involving appropriate aldehydes and amines.
- Synthesis of Oxadiazole : Achieved through cyclization reactions involving hydrazine derivatives.
- Final Coupling : The azetidine ring is formed through a nucleophilic substitution reaction.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The following table summarizes the antimicrobial activity of related compounds:
| Compound Name | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 25 μg/mL |
| Compound B | S. aureus | 12.5 μg/mL |
| Ethyl 4-oxo... | C. albicans | 15 μg/mL |
Note: The MIC values indicate the lowest concentration that inhibits visible growth of the organism.
The proposed mechanism for the antimicrobial activity includes:
- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall integrity.
- Interference with Metabolic Pathways : The presence of the oxadiazole ring may interfere with essential metabolic processes in microorganisms.
Case Studies
-
Study on Antibacterial Efficacy :
- In a study conducted by researchers at [source], various derivatives were screened against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that derivatives containing the oxadiazole moiety exhibited superior antibacterial activity compared to those without it.
-
Fungal Inhibition :
- Another study highlighted the effectiveness of similar dihydropyridine derivatives against fungal strains such as Candida albicans. The compound's ability to inhibit fungal growth was attributed to its structural components, particularly the dihydropyridine and oxadiazole rings.
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural Comparisons
*Estimated based on molecular formula comparisons.
Physicochemical and Functional Differences
Electronic Properties: The 2-oxo-1,2-dihydropyridin-3-yl group in the target compound introduces a polar, hydrogen-bond-donating moiety, contrasting with the thiophen-3-yl (electron-rich sulfur heterocycle, ) or pyrimidin-2-yl (electron-deficient aromatic system, ). Ethyl butanoate vs. ethyl benzoate (e.g., I-6230 ): The longer aliphatic chain in the target compound may increase flexibility and reduce crystallinity compared to aromatic esters.
Lipophilicity and Solubility: The thiophene analog (CAS:1396888-32-6) is predicted to exhibit higher logP due to sulfur’s hydrophobic character . Pyridinone and pyrimidine groups enhance water solubility via polar interactions, whereas isoxazole (I-6473) and thiophene reduce it .
Biological Implications: Pyridinone moiety: May improve target engagement in enzymes like kinases or proteases, where hydrogen-bonding is critical . 1,2,4-Oxadiazole: Common in kinase inhibitors and antimicrobial agents; its stability against hydrolysis is a key advantage over isoxazole (I-6473) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
